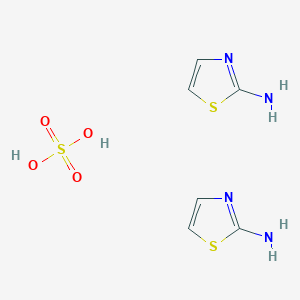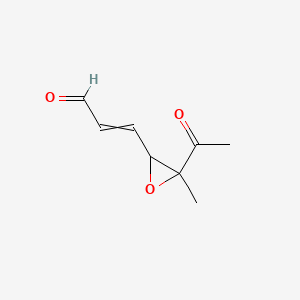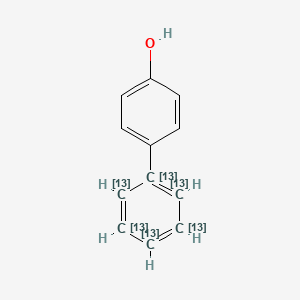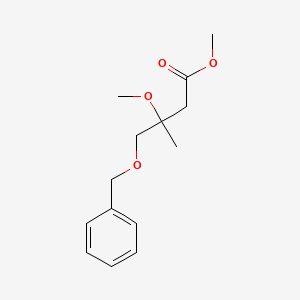![molecular formula C8H5F3 B13835974 1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene](/img/structure/B13835974.png)
1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene is an organic compound with the molecular formula C8H5F3. It is characterized by the presence of a difluoroethenyl group attached to a fluorobenzene ring.
Méthodes De Préparation
The synthesis of 1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with difluoroethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the coupling of the difluoroethenyl group to the benzene ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoroethenyl group to a difluoroethyl group, altering the compound’s properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Addition: The double bond in the difluoroethenyl group can undergo addition reactions with various reagents, such as hydrogen or halogens, resulting in the formation of saturated or halogenated products.
Applications De Recherche Scientifique
1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s fluorinated structure makes it a valuable probe in biological studies, particularly in the investigation of enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethenyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene can be compared with other similar compounds, such as:
1,2-Dichloroethylene: This compound has a similar structure but with chlorine atoms instead of fluorine.
1,1-Difluoroethylene: Another related compound with two fluorine atoms on the same carbon. It is used in the production of fluoropolymers and other specialty materials.
4-Fluorostyrene: This compound has a fluorine atom on the benzene ring and a vinyl group. It is used in the synthesis of polymers and copolymers with unique properties.
The uniqueness of this compound lies in its combination of a difluoroethenyl group with a fluorobenzene ring, providing distinct chemical and physical properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C8H5F3 |
|---|---|
Poids moléculaire |
158.12 g/mol |
Nom IUPAC |
1-[(E)-1,2-difluoroethenyl]-4-fluorobenzene |
InChI |
InChI=1S/C8H5F3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-5H/b8-5+ |
Clé InChI |
NSFWEAYHWZGMNV-VMPITWQZSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C(=C\F)/F)F |
SMILES canonique |
C1=CC(=CC=C1C(=CF)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



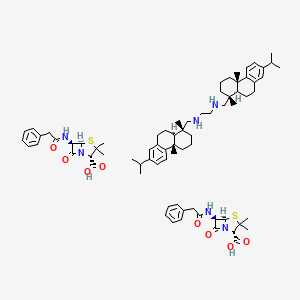
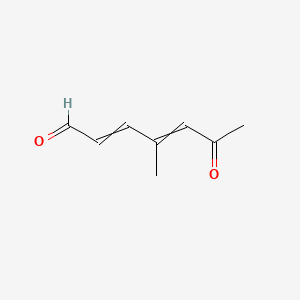
![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
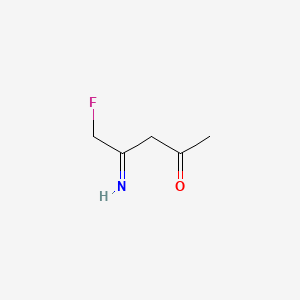
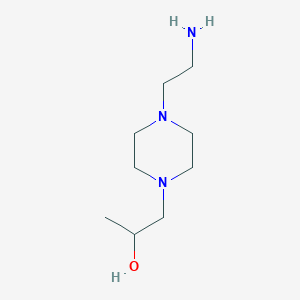

![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)
